Fluorescein chloride
Overview
Description
Fluorescein chloride is a derivative of fluorescein, a synthetic organic compound belonging to the xanthene dye family. It is known for its intense fluorescence, which makes it a valuable tool in various scientific and industrial applications. This compound is typically used as a fluorescent tracer in microscopy, dye lasers, and in the detection of latent blood stains in forensic science .
Mechanism of Action
Target of Action
Fluorescein chloride, also known as Fluorescein, primarily targets the iris and retina in the field of ophthalmology and optometry . It is used as a diagnostic tool in the diagnosis of corneal abrasions, corneal ulcers, and herpetic corneal infections . It is also used in rigid gas permeable contact lens fitting to evaluate the tear layer under the lens .
Mode of Action
This compound interacts with its targets by acting as a phthalic indicator dye . It appears yellow-green in normal tear film and bright green in a more alkaline medium, such as the aqueous humor . The yellowish-green fluorescence of the compound can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas .
Biochemical Pathways
This compound affects the visual pathways . It is used in angiography or angioscopy of the iris and retina . The dye is able to be taken up into the plant the same way as water and moves from the roots to the top of the plant due to a transpirational pull .
Pharmacokinetics
It is known that the compound is slightly soluble in water . It is applied topically in the form of a drop or it can be injected intravenously to produce a fluorescein angiogram .
Result of Action
The result of this compound’s action is the production of a fluorescent signal that can be used for diagnostic imaging . This signal can help in the diagnosis of corneal abrasions, corneal ulcers, and herpetic corneal infections .
Action Environment
The action of this compound is influenced by the pH of the environment . Its fluorescent properties strongly depend on pH, showing a pH-sensitive range of 3.5–7.0 . Its fluorescent intensity could reach the maximum in the physiological environment of pH range 6.8–7.4 . This makes it suitable for pH measurement in acidic environments, such as endocytic organelles .
Biochemical Analysis
Biochemical Properties
Fluorescein chloride plays a significant role in biochemical reactions. It is a fluorophore commonly used in microscopy, in a type of dye laser as the gain medium, in forensics and serology to detect latent blood stains, and in dye tracing . Fluorescein has an absorption maximum at 494 nm and emission maximum of 512 nm (in water) . It interacts with various biomolecules, including enzymes and proteins, and the nature of these interactions is often determined by the pH of the environment .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It is used in angiography or angioscopy of the iris and retina . It appears yellow-green in normal tear film and bright green in a more alkaline medium, such as the aqueous humor, and is used therapeutically as a diagnostic aid in corneal injuries and corneal trauma . It influences cell function by acting as a marker, allowing scientists to track cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it can form complexes with noble gases, most notably xenon . It also exhibits fluorescence resonance energy transfer (FRET) when connected with organic fluorophores . This mechanism allows for the detection of analytes based on the FRET process .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. It has been found that fluorescein, quinine sulfate, and green fluorescent protein produce stable lifetime results with low uncertainties . No significant variation with concentration was measured for any of the fluorophores, and all showed single-exponential decays .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known that all metabolic pathways are implicated into ionic flows
Subcellular Localization
It is known that the subcellular localization of a protein is often tied to its function . Therefore, understanding where this compound resides within a cell could provide valuable insights into its function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorescein chloride can be synthesized through the reaction of fluorescein with thionyl chloride. The reaction typically involves dissolving fluorescein in a suitable solvent, such as pyridine, and then adding thionyl chloride dropwise while maintaining the reaction mixture at a low temperature. The reaction proceeds with the formation of this compound and the release of sulfur dioxide and hydrogen chloride gases .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Fluorescein chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols, leading to the formation of substituted fluorescein derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form fluorescein and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Major Products:
Substituted Fluorescein Derivatives: Depending on the nucleophile used, various substituted fluorescein compounds can be formed.
Fluorescein: Hydrolysis of this compound results in the formation of fluorescein.
Scientific Research Applications
Fluorescein chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: this compound is employed in fluorescence microscopy to label and visualize biological specimens.
Medicine: It is used in diagnostic procedures, such as fluorescein angiography, to visualize blood flow in the retina.
Industry: this compound is used in dye tracing to detect leaks and monitor fluid flow in various industrial processes .
Comparison with Similar Compounds
Fluorescein: The parent compound of fluorescein chloride, known for its intense fluorescence and wide range of applications.
Rhodamine: Another xanthene dye with similar fluorescent properties but different absorption and emission wavelengths.
Eosin Y: A brominated derivative of fluorescein, used as a red dye in various applications
Uniqueness of this compound: this compound is unique due to its ability to undergo substitution reactions, allowing for the synthesis of various derivatives with tailored properties. Its intense fluorescence and stability make it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
3',6'-dichlorospiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2O3/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBKJWCRFAZVLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)Cl)OC5=C3C=CC(=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060889 | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dichloro- | |
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Molecular Weight |
369.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow crystalline powder; [Acros Organics MSDS] | |
Record name | 3',6'-Dichlorofluoran | |
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CAS No. |
630-88-6 | |
Record name | 3′,6′-Dichlorospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fluorescein chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630886 | |
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Record name | Fluorescein chloride | |
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Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dichloro- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',6'-dichlorospiro(phthalide-3,9'-xanthene) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.135 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Fluorescein chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G5JV2XD4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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